molecular formula C8H19NO5 B14259031 2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) CAS No. 177944-39-7

2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)

Cat. No.: B14259031
CAS No.: 177944-39-7
M. Wt: 209.24 g/mol
InChI Key: GIJYZWJXXKQHME-UHFFFAOYSA-N
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Description

2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is a complex organic compound characterized by its unique structure, which includes hydroxyl and azanediyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propane-1,2-diol with formaldehyde and a nitrogen source such as ammonia or an amine. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols or amines.

    Substitution: The azanediyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity and can be studied for their effects on biological systems.

    Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) exerts its effects depends on its specific application. In chemical reactions, the hydroxyl and azanediyl groups can interact with various substrates, facilitating different types of transformations. The molecular targets and pathways involved are determined by the nature of the reaction and the specific conditions employed.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(Ethane-1,2-diylbis(azanediyl))bis(methylene)]di(propane-1,2-diol)
  • 4,4’-[((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol)

Uniqueness

2,2’-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol) is unique due to its specific combination of hydroxyl and azanediyl groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

177944-39-7

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

IUPAC Name

3-[(2,3-dihydroxy-2-methylpropyl)-hydroxyamino]-2-methylpropane-1,2-diol

InChI

InChI=1S/C8H19NO5/c1-7(12,5-10)3-9(14)4-8(2,13)6-11/h10-14H,3-6H2,1-2H3

InChI Key

GIJYZWJXXKQHME-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)(CO)O)O)(CO)O

Origin of Product

United States

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